2-Methyl-5-(1-methyl-3-indolyl)oxazole
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Overview
Description
2-Methyl-5-(1-methyl-3-indolyl)oxazole is a heterocyclic compound that combines the structural features of both indole and oxazole rings. Indole is a significant heterocyclic system found in many natural products and drugs, while oxazole is known for its biological activities and applications in medicinal chemistry . The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methyl-3-indolyl)oxazole typically involves the construction of the indole and oxazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-methyl-3-indolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or oxazole rings .
Scientific Research Applications
2-Methyl-5-(1-methyl-3-indolyl)oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methyl-3-indolyl)oxazole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, while the oxazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-oxazole derivatives, such as:
- 2-Methyl-5-(1-methyl-2-indolyl)oxazole
- 2-Methyl-5-(1-methyl-4-indolyl)oxazole
- 2-Methyl-5-(1-methyl-5-indolyl)oxazole .
Uniqueness
2-Methyl-5-(1-methyl-3-indolyl)oxazole is unique due to the specific positioning of the methyl and indole groups, which can influence its chemical reactivity and biological activity. The combination of the indole and oxazole rings in this specific arrangement can result in distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methyl-5-(1-methylindol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H12N2O/c1-9-14-7-13(16-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
InChI Key |
JLDUXVRLKRVIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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